Cas no 2168703-56-6 (3-sulfamoyl-1H-indole-5-carboxylic acid)

3-sulfamoyl-1H-indole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-sulfamoyl-1H-indole-5-carboxylic acid
- EN300-1275581
- 2168703-56-6
-
- インチ: 1S/C9H8N2O4S/c10-16(14,15)8-4-11-7-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)(H2,10,14,15)
- InChIKey: KOSFAIMNELDKSK-UHFFFAOYSA-N
- SMILES: S(C1=CNC2C=CC(C(=O)O)=CC1=2)(N)(=O)=O
計算された属性
- 精确分子量: 240.02047791g/mol
- 同位素质量: 240.02047791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- XLogP3: 0.1
3-sulfamoyl-1H-indole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275581-100mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1275581-250mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1275581-10000mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1275581-2500mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1275581-1000mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1275581-5000mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1275581-500mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1275581-1.0g |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1275581-50mg |
3-sulfamoyl-1H-indole-5-carboxylic acid |
2168703-56-6 | 50mg |
$888.0 | 2023-10-01 |
3-sulfamoyl-1H-indole-5-carboxylic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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6. Back matter
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-sulfamoyl-1H-indole-5-carboxylic acidに関する追加情報
3-Sulfamoyl-1H-Indole-5-Carboxylic Acid: A Comprehensive Overview
The compound 3-sulfamoyl-1H-indole-5-carboxylic acid, with the CAS number 2168703-56-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The molecule's structure consists of an indole ring system, a sulfamoyl group attached at the 3-position, and a carboxylic acid group at the 5-position. These functional groups contribute to its unique chemical properties and potential applications in drug discovery.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. The sulfamoyl group in 3-sulfamoyl-1H-indole-5-carboxylic acid is a key feature that enhances its pharmacological profile. Sulfamoyl groups are known to improve bioavailability and stability, making them valuable in drug design. Additionally, the carboxylic acid group provides opportunities for further chemical modification, such as esterification or amidation, which can be exploited to tailor the compound's properties for specific therapeutic applications.
The synthesis of 3-sulfamoyl-1H-indole-5-carboxylic acid involves a multi-step process that typically starts with the preparation of the indole skeleton. This is followed by the introduction of the sulfamoyl group through nucleophilic substitution or coupling reactions. The final step involves the installation of the carboxylic acid group, often achieved through oxidation or hydrolysis reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both analytical and preclinical studies.
In terms of biological activity, 3-sulfamoyl-1H-indole-5-carboxylic acid has shown promising results in various assays. For instance, it has demonstrated moderate inhibitory activity against certain kinases, making it a potential lead compound for anti-cancer drug development. Furthermore, studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, opening up possibilities for its use in treating chronic inflammatory diseases and oxidative stress-related conditions.
The application of computational chemistry tools has significantly advanced our understanding of 3-sulfamoyl-1H-indole-5-carboxylic acid. Molecular docking studies have revealed that the compound can interact with key residues in target proteins, providing insights into its binding mode and potential mechanism of action. These findings have been corroborated by experimental data, further validating its therapeutic potential.
In conclusion, 3-sulfamoyl-1H-indole-5-carboxylic acid represents a valuable addition to the arsenal of indole-based compounds with potential therapeutic applications. Its unique structure, combined with recent advances in synthetic chemistry and computational modeling, positions it as a promising candidate for further exploration in drug discovery research.
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